REACTION_SMILES
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[N:1]1([S:7](=[O:8])(=[O:9])[c:10]2[cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:16][cH:17][cH:18]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[NH2:19][CH2:20][CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[N:1]1([S:7](=[O:8])(=[O:9])[c:10]2[cH:11][c:12]([C:13](=[O:15])[NH:19][CH2:20][CH2:21][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)[cH:16][cH:17][cH:18]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(S(=O)(=O)N2CCCCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(NCCc1ccccc1)c1cccc(S(=O)(=O)N2CCCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |